

synthesis of 4-Hydroxy-4-methylhex-2-ynal reference standards

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Compound of Interest

Compound Name: 4-Hydroxy-4-methylhex-2-ynal

CAS No.: 58678-93-6

Cat. No.: B13726837

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Application Note: Synthesis of **4-Hydroxy-4-methylhex-2-ynal** Reference Standards

Executive Summary

This guide details the synthesis, purification, and characterization of **4-Hydroxy-4-methylhex-2-ynal** (HMHA), a specific 4-hydroxy-2-alkynal derivative. Analogous to the well-known lipid peroxidation product 4-hydroxynonenal (4-HNE), HMHA serves as a critical reference standard for studying oxidative stress mechanisms, protein adduction (Michael addition), and metabolic profiling of branched-chain lipids.

The protocol utilizes a high-fidelity Two-Stage Synthesis:

- Nucleophilic Addition: Generation of the tertiary propargylic alcohol precursor from 2-butanone.
- C-Terminal Formylation: Direct lithiation and formylation to yield the target alkyne.

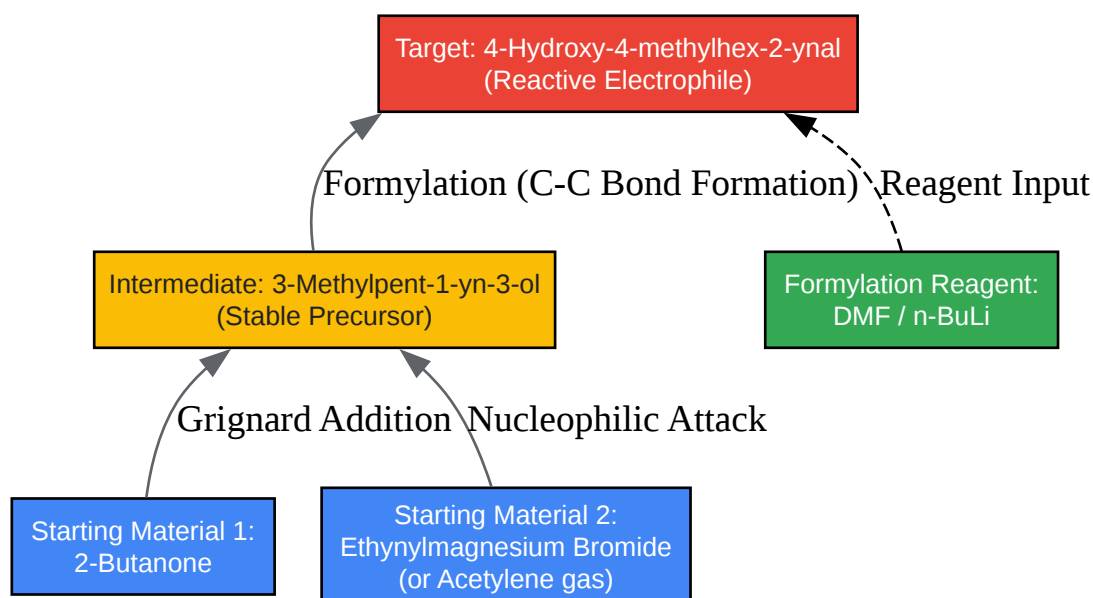
This workflow prioritizes isotopic purity potential (adaptable for

C/

H labeling) and structural integrity, minimizing polymerization risks associated with conjugated alkynals.

Retrosynthetic Analysis & Pathway

The synthesis is designed via a disconnection at the C1-C2 bond (formylation) and the C3-C4 bond (alkynylation).



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Figure 1: Retrosynthetic strategy isolating the stable propargylic alcohol intermediate before the final generation of the reactive aldehyde.

Experimental Protocol

Phase 1: Synthesis of 3-Methylpent-1-yn-3-ol

Objective: Create the carbon backbone with the tertiary alcohol and terminal alkyne.

Reagents:

- 2-Butanone (Methyl Ethyl Ketone) [CAS: 78-93-3]
- Ethynylmagnesium bromide (0.5 M in THF) [CAS: 4301-14-8]

- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride (), saturated aqueous solution

Procedure:

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and inlet.
- Charging: Cannulate Ethynylmagnesium bromide (1.2 equiv, 60 mmol) into the flask under . Cool to 0°C using an ice bath.
- Addition: Dissolve 2-Butanone (1.0 equiv, 50 mmol, 3.6 g) in anhydrous THF (20 mL). Add dropwise to the Grignard reagent over 30 minutes.
 - Mechanistic Insight: Slow addition prevents the exothermic runaway and suppresses enolization of the ketone.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-FID.
- Quench: Cool back to 0°C. Cautiously add saturated (50 mL) to quench unreacted Grignard.
- Extraction: Extract with Diethyl Ether (, 3 x 50 mL). Wash combined organics with brine, dry over , and concentrate
 - Caution: The product is volatile. Do not use high vacuum; concentrate at >100 mbar at 30°C.

- Purification: Distillation (bp ~120°C at atm) or flash chromatography yields 3-Methylpent-1-yn-3-ol as a clear liquid.

Phase 2: Formylation to 4-Hydroxy-4-methylhex-2-ynal

Objective: Convert the terminal alkyne to the alkynal functionality using a dianion strategy.

Reagents:

- 3-Methylpent-1-yn-3-ol (from Phase 1)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- N,N-Dimethylformamide (DMF), anhydrous
- Potassium phosphate monobasic (), 10% aqueous solution

Procedure:

- Dianion Formation: In a flame-dried 250 mL RBF under Argon, dissolve 3-Methylpent-1-yn-3-ol (1.0 equiv, 20 mmol, ~1.96 g) in anhydrous THF (60 mL).
- Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone).
- Lithiation: Add n-BuLi (2.2 equiv, 44 mmol) dropwise via syringe pump over 20 minutes.
 - Critical Step: The first equivalent deprotonates the hydroxyl group (forming the alkoxide); the second equivalent deprotonates the terminal alkyne (forming the acetylide). Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes to ensure complete metallation, then re-cool to -78°C.
- Formylation: Add anhydrous DMF (3.0 equiv, 60 mmol) in one portion.
- Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
- Hydrolysis: Pour the reaction mixture into a vigorously stirred mixture of 10%

(100 mL) and

(100 mL) at 0°C.

- Why Phosphate? Strong mineral acids can induce rearrangement or dehydration of the tertiary alcohol. Buffered phosphate ensures mild hydrolysis of the hemiaminol intermediate to the aldehyde.
- Workup: Separate layers. Extract aqueous phase with EtOAc (2 x 50 mL). Wash combined organics with brine (2x), dry (), and concentrate.
- Purification: Purify immediately via Flash Column Chromatography (, Hexane/EtOAc gradient 90:10 to 70:30).
 - Stability Note: Alkynals are unstable on silica for prolonged periods. Run the column quickly.

Analytical Characterization (QC)

For a Reference Standard, the following data is mandatory.

Parameter	Specification	Method
Appearance	Pale yellow oil	Visual
Purity	>98.0%	HPLC-UV (210 nm) / qNMR
Identity (H NMR)	9.2 (s, 1H, CHO), 1.4 (s, 3H, Me), 1.0 (t, 3H, Et)	400 MHz
Identity (C NMR)	Carbonyl (~177 ppm), Alkyne C (~95/85 ppm)	100 MHz
Mass Spec	[M+H] ⁺ or [M+Na] ⁺ consistent with MW 126.15	LC-MS (ESI ⁺)

Key NMR Diagnostic Signals:

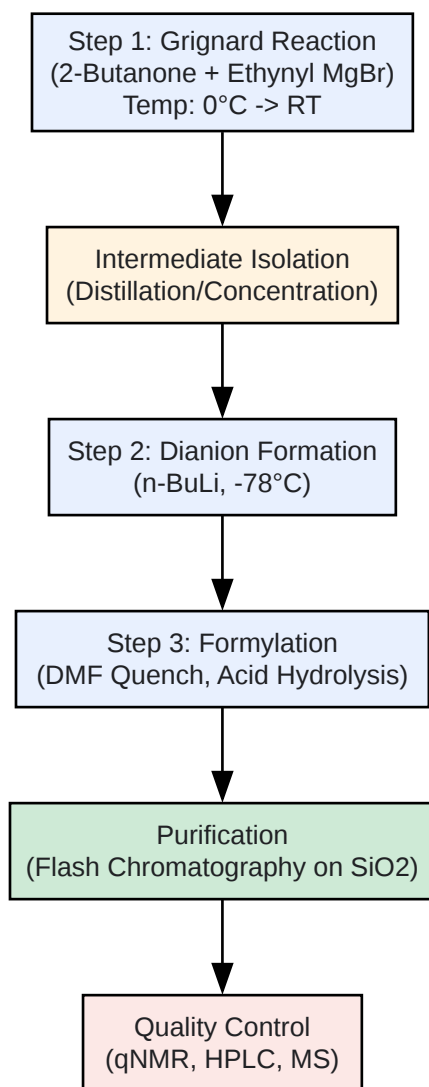
- Aldehyde Proton: The singlet at ~9.2-9.4 ppm is characteristic of conjugated alkynals.
- Alkyne Carbons: Distinct quaternary carbons in the 80-100 ppm region.

Stability & Storage Protocol

4-Hydroxy-2-alkynals are highly reactive Michael acceptors and prone to polymerization or hydration.

- Storage Form: Store as a neat oil only if used immediately. For long-term banking, store as a 10-50 mM solution in anhydrous Ethanol or Acetonitrile.
- Temperature: -80°C is required for long-term stability (>1 month). -20°C is acceptable for short-term (<1 week).
- Inert Atmosphere: Always blanket with Argon. Oxygen promotes radical polymerization.

Workflow Diagram



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Figure 2: Operational workflow for the synthesis and validation of the reference standard.

References

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